

# Development of Antiviral Agents from 3,5-Dichloropyridazine: Application Notes and Protocols

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## Compound of Interest

Compound Name: 3,5-Dichloropyridazine

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These application notes provide a comprehensive overview and detailed protocols for the development of novel antiviral agents derived from the versatile starting material, **3,5-dichloropyridazine**. This document outlines the synthesis of a promising class of pyridazine derivatives, specifically 3-((aryl)thio)-[1][2][3]triazolo[4,3-b]pyridazines, and the subsequent evaluation of their antiviral activity against Tobacco Mosaic Virus (TMV) as a model virus.

## Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The highly reactive nature of **3,5-dichloropyridazine**, with its two electrophilic carbon atoms susceptible to nucleophilic substitution, makes it an excellent starting point for the synthesis of diverse heterocyclic compounds. This reactivity allows for the strategic introduction of various pharmacophores, leading to the development of potent antiviral agents. This document focuses on the synthesis and antiviral screening of [1][2][3]triazolo[4,3-b]pyridazine derivatives, a class of compounds that has demonstrated significant potential in antiviral drug discovery.

## Data Presentation

The following table summarizes the in vivo antiviral activity of a representative series of synthesized 3-((aryl)thio)-[1][2][3]triazolo[4,3-b]pyridazine derivatives against Tobacco Mosaic Virus (TMV) at a concentration of 500 µg/mL.

Compound ID	R-group on Arylthio moiety	Curative Rate (%) <sup>[4]</sup>	Protection Rate (%) <sup>[4]</sup>	Inactivation Rate (%) <sup>[4]</sup>
3a	4-methylphenyl	45.3	48.2	85.1
3b	4-chlorophenyl	55.1	52.7	88.3
3c	4-methoxyphenyl	48.6	50.1	86.4
3d	2,4-dichlorophenyl	62.3	58.9	90.1
Ningnanmycin	(Positive Control)	58.7	55.4	92.5

## Experimental Protocols

### Protocol 1: Synthesis of 3-((4-chlorophenyl)thio)-[1][2][3]triazolo[4,3-b]pyridazine (Compound 3b)

This protocol describes a plausible multi-step synthesis of a representative antiviral compound starting from **3,5-dichloropyridazine**.

#### Step 1: Synthesis of 3-chloro-6-hydrazinylpyridazine

- To a solution of **3,5-dichloropyridazine** (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

### Step 2: Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

- Suspend 3-chloro-6-hydrazinylpyridazine (1.0 eq) in formic acid (10 vol).
- Reflux the mixture for 8-10 hours.
- After cooling, pour the reaction mixture into ice water.
- Neutralize the solution with sodium bicarbonate.
- The resulting precipitate is filtered, washed with water, and dried to give 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.

### Step 3: Synthesis of 3-((4-chlorophenyl)thio)-[1][2][3]triazolo[4,3-b]pyridazine (Compound 3b)

- To a solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in N,N-dimethylformamide (DMF), add 4-chlorothiophenol (1.1 eq) and potassium carbonate (1.5 eq).
- Stir the reaction mixture at 80°C for 12 hours.
- After completion, pour the reaction mixture into ice water.
- The precipitate is filtered, washed with water, and purified by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the final product, 3-((4-chlorophenyl)thio)-[1][2][3]triazolo[4,3-b]pyridazine.

## Protocol 2: Antiviral Activity Assay against Tobacco Mosaic Virus (TMV)

This protocol details the procedure for evaluating the in vivo antiviral activity of the synthesized compounds using the half-leaf method.<sup>[4]</sup>

#### 1. Virus Purification:

- Purify TMV from systemically infected *Nicotiana tabacum* L. leaves according to a standard protocol.

#### 2. Plant Cultivation:

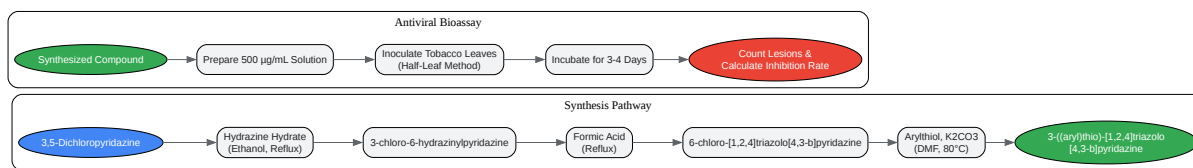
- Grow *Nicotiana tabacum* L. cv. K326 plants in an insect-free greenhouse at  $25 \pm 1$  °C.

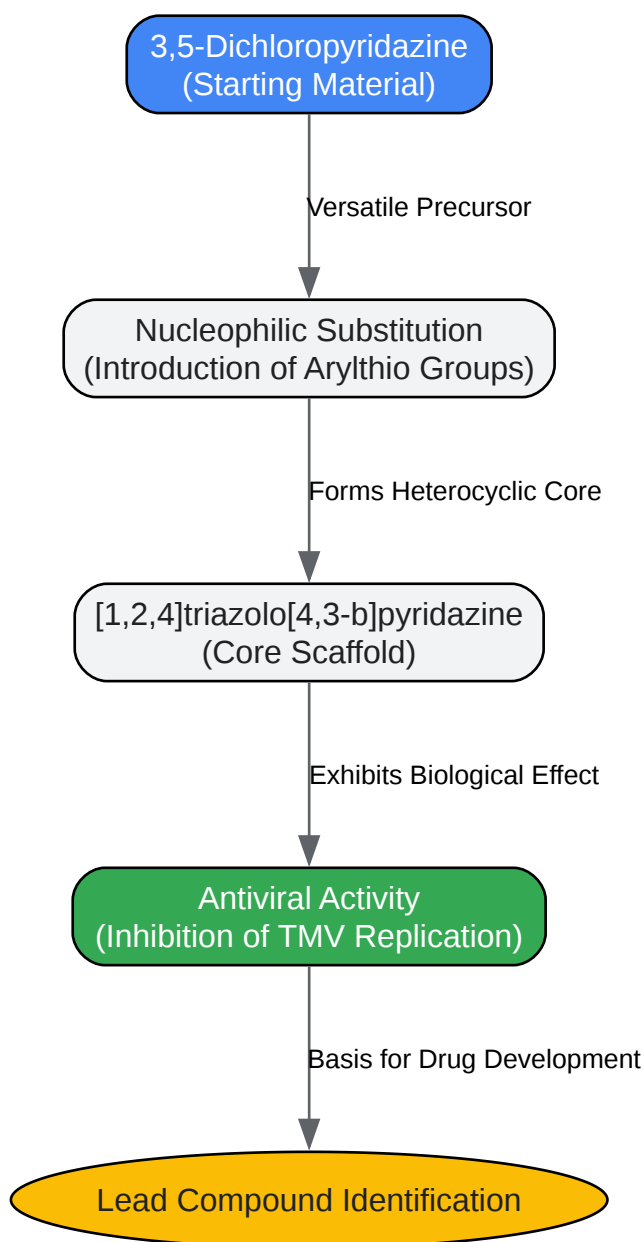
### 3. Antiviral Bioassay (in vivo):

- Curative Activity:
  - Select healthy tobacco leaves of similar age.
  - Inoculate the entire leaf with a  $6 \times 10^{-3}$  mg/mL solution of TMV.
  - Gently rub the leaves with a cloth dipped in the virus solution.
  - After 30 minutes, wash the leaves with water and allow them to dry.
  - Smear the left side of each leaf with a 500 µg/mL solution of the test compound. Smear the right side with a solvent control.
  - Incubate the plants for 3-4 days and count the number of local lesions.
  - Calculate the inhibition rate using the formula:  $\text{Inhibition (\%)} = [(C - T) / C] \times 100$ , where C is the number of lesions on the control side and T is the number of lesions on the treated side.
- Protection Activity:
  - Smear the left side of each leaf with a 500 µg/mL solution of the test compound. Smear the right side with a solvent control.
  - After 12 hours, inoculate the entire leaf with a  $6 \times 10^{-3}$  mg/mL solution of TMV.
  - Incubate and calculate the inhibition rate as described for curative activity.
- Inactivation Activity:
  - Mix the 500 µg/mL test compound solution with an equal volume of the TMV solution ( $6 \times 10^{-3}$  mg/mL).
  - Incubate the mixture for 30 minutes.

- Inoculate the left side of tobacco leaves with the mixture. Inoculate the right side with a mixture of the solvent and TMV solution as a control.
- Incubate and calculate the inhibition rate as described above.

## Visualizations





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